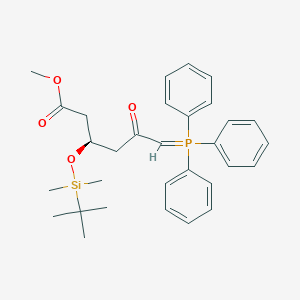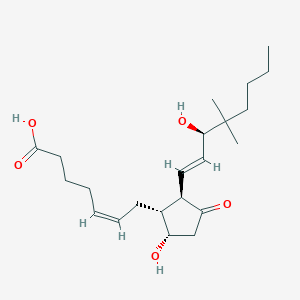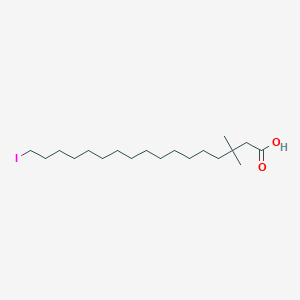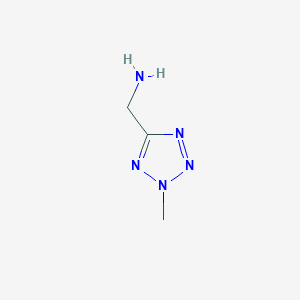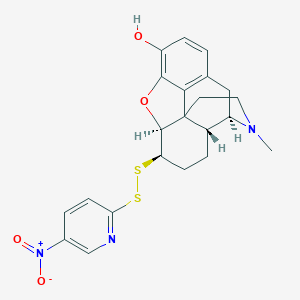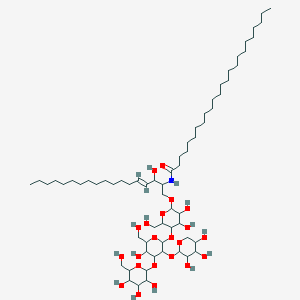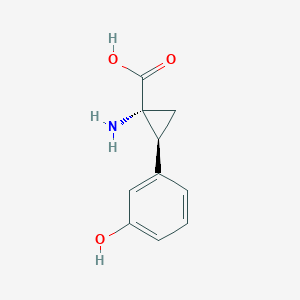
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as AHPC, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. AHPC is a chiral molecule, meaning it has two stereoisomers, (1R,2S)-AHPC and (1S,2R)-AHPC. In
Mecanismo De Acción
The mechanism of action of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve its interactions with glutamate receptors. Specifically, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. Additionally, its neuroprotective effects make it a valuable tool for studying neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. One area of focus is its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its interactions with glutamate receptors. Finally, there is potential for (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid to be used as a tool for studying the role of glutamate receptors in neurological processes.
Métodos De Síntesis
The synthesis of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the reaction between (R)-phenylglycine and glyoxylic acid. The reaction proceeds through a cyclopropanation step, resulting in the formation of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. This synthesis method has been optimized by various research groups, resulting in high yields and purity of the final product.
Aplicaciones Científicas De Investigación
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential as a modulator of glutamate receptors, which are involved in various neurological processes.
Propiedades
Número CAS |
139561-07-2 |
|---|---|
Nombre del producto |
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1 |
Clave InChI |
QJIGJBFNKLGGML-WCBMZHEXSA-N |
SMILES isomérico |
C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES canónico |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



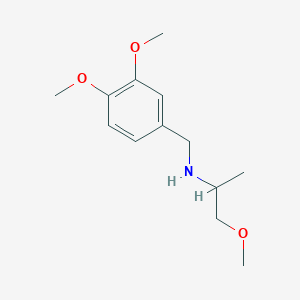
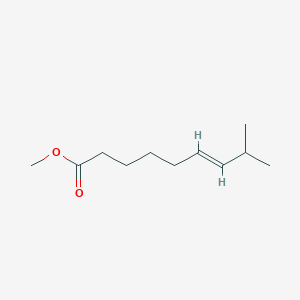

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
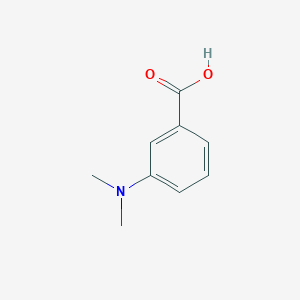
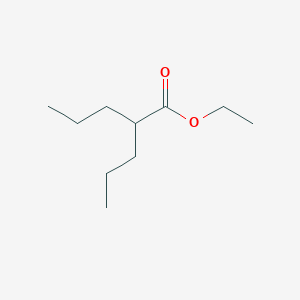
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
